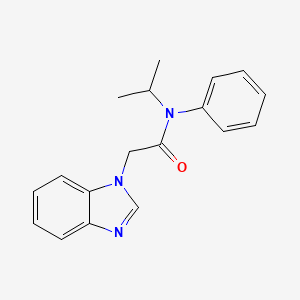
Acetamide, 2-benzoimidazol-1-yl-N-isopropyl-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WAY-301242は、分子式が
C18H19N3O
で、分子量が293.36 g/molである化学化合物です 。化学、生物学、医学の分野における科学研究における潜在的な用途が知られています。この化合物は主に研究設定で使用され、細胞プロセスへの影響とその潜在的な治療用途を研究しています。準備方法
合成経路と反応条件
WAY-301242の合成には、容易に入手可能な出発物質から始まるいくつかのステップが含まれます。一般的な合成経路の1つは、次のステップを含みます。
ベンゾイミダゾールコアの形成: 合成は、ベンゾイミダゾールコアの形成から始まります。これは、通常、o-フェニレンジアミンとカルボン酸誘導体を酸性条件下で反応させることによって達成されます。
アシル化: ベンゾイミダゾールコアは、アシルクロリドまたは無水物などの適切なアシル化剤を使用してアシル化され、アセトアミド基が導入されます。
N-アルキル化: 最後のステップは、イソプロピル基とフェニル基でアセトアミド基をN-アルキル化してWAY-301242を生成することです。
工業生産方法
WAY-301242の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、高い収率と純度を確保するために、連続フロー反応器と自動化されたシステムの使用が含まれます。温度、圧力、溶媒の選択などの反応条件は、効率を最大化し、副生成物を最小限に抑えるために慎重に制御されます。
化学反応の分析
反応の種類
WAY-301242は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、強力な酸化剤を使用して酸化させることができ、さまざまな酸化誘導体の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して実行でき、アセトアミド基の還元をもたらします。
置換: WAY-301242は、特にベンゾイミダゾール環で置換反応を起こすことができ、求電子置換または求核置換によって異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン、ハロゲン化アルキル、求核剤などの試薬が、さまざまな条件下(酸性、塩基性、または中性など)で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化またはカルボキシル化された誘導体を生成する可能性がありますが、還元は通常、アミンまたはアルコールを生成します。
科学研究への応用
WAY-301242は、科学研究において幅広い用途があります。
科学的研究の応用
WAY-301242 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different substituents on chemical reactivity.
Biology: WAY-301242 is employed in cell biology research to investigate its effects on cell growth, division, and apoptosis.
Medicine: The compound is studied for its potential therapeutic applications, particularly in cancer research.
作用機序
WAY-301242の作用機序には、細胞分裂に不可欠なタンパク質であるチューブリンとの相互作用が含まれます。WAY-301242はチューブリンに結合することで、チューブリンが微小管に重合するのを防ぎます。微小管は、細胞分裂中に紡錘体の形成に必要です。この阻害は、細胞周期停止と最終的に細胞死につながります。 チューブリンの重合を阻害する化合物の能力は、急速に分裂する癌細胞を選択的に標的にできるため、癌研究において貴重なツールになります 。
類似の化合物との比較
WAY-301242は、以下のような他のチューブリン結合化合物と比較することができます。
コルヒチン: WAY-301242と同様に、コルヒチンはチューブリンに結合し、その重合を阻害します。 コルヒチンは植物から抽出された天然産物ですが、WAY-301242は合成化合物です。
ビンブラスチン: これは、癌治療に使用される別のチューブリン結合剤です。ビンブラスチンもチューブリンの重合を阻害しますが、化学構造と起源が異なります。
パクリタキセル: WAY-301242とは異なり、パクリタキセルは微小管の形成を阻害するのではなく、安定化させます。これは、最終的に細胞分裂を阻害するものの、両方の化合物が異なる作用機序につながります。
WAY-301242は、特定の合成起源とそのチューブリンに対する特定の結合親和性においてユニークであり、標的とした研究用途に貴重な化合物となっています 。
類似化合物との比較
WAY-301242 can be compared with other tubulin-binding compounds, such as:
Colchicine: Like WAY-301242, colchicine binds to tubulin and inhibits its polymerization. colchicine is a natural product derived from plants, whereas WAY-301242 is a synthetic compound.
Vinblastine: This is another tubulin-binding agent used in cancer therapy. Vinblastine also inhibits tubulin polymerization but has a different chemical structure and origin.
Paclitaxel: Unlike WAY-301242, paclitaxel stabilizes microtubules rather than inhibiting their formation. This leads to a different mechanism of action, although both compounds ultimately disrupt cell division.
WAY-301242 is unique in its specific synthetic origin and its particular binding affinity for tubulin, making it a valuable compound for targeted research applications .
生物活性
Acetamide, 2-benzoimidazol-1-yl-N-isopropyl-N-phenyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a benzimidazole moiety, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions that can include functionalization of the benzimidazole core and the introduction of isopropyl and phenyl groups. The molecular formula is C₁₅H₁₈N₂OS, and its molecular weight is approximately 270.38 g/mol.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzimidazole compounds exhibit notable antimicrobial activities. For instance, Acetamide derivatives have been tested against various pathogens, demonstrating minimum inhibitory concentration (MIC) values that suggest their potential as antimicrobial agents. In vitro studies show that certain derivatives can effectively inhibit bacterial growth, with some exhibiting synergistic effects when combined with traditional antibiotics like Ciprofloxacin .
Cytotoxicity and Anticancer Activity
Benzimidazole derivatives are also explored for anticancer properties. Compounds similar to Acetamide have shown promising results in inhibiting cancer cell proliferation across various cell lines, including MCF7 and A549. For example, certain derivatives demonstrated IC50 values indicating significant cytotoxicity against these cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
The biological activity of Acetamide, 2-benzoimidazol-1-yl-N-isopropyl-N-phenyl- is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole ring may facilitate binding to active sites on target proteins, modulating their function. Studies have suggested that these compounds can act as inhibitors of key enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation .
Research Findings Summary
Case Studies
- Antimicrobial Study : A derivative exhibited an MIC of 0.25 μg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent.
- Anticonvulsant Evaluation : In a study involving MES tests, certain derivatives were found to provide protection at doses of 100 mg/kg, indicating their potential utility in epilepsy treatment.
- Cytotoxicity Research : A derivative demonstrated an IC50 value of 12 μM against MCF7 cells, suggesting effective inhibition of tumor growth.
特性
IUPAC Name |
2-(benzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14(2)21(15-8-4-3-5-9-15)18(22)12-20-13-19-16-10-6-7-11-17(16)20/h3-11,13-14H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMGVBOWWKYQPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














